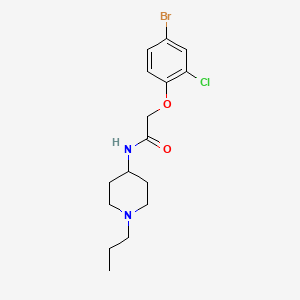
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide, also known as Compound 1, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has shown promising results in various studies, making it an attractive candidate for further research.
作用機序
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 works by binding to the active site of PTP1B, which prevents the enzyme from carrying out its normal function. This leads to an increase in insulin signaling, which can improve glucose uptake and metabolism in cells. Additionally, this compound 1 has been shown to have anti-inflammatory properties, which may also contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound 1 can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation in various tissues, including the liver and adipose tissue. Additionally, this compound 1 has been shown to have anti-cancer effects in various cell lines, although further research is needed to fully understand these effects.
実験室実験の利点と制限
One advantage of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. Additionally, it has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using this compound 1 is that it can be difficult to synthesize in large quantities, which may limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1. One area of focus could be on developing new treatments for diabetes and other metabolic disorders based on the compound's ability to improve insulin signaling. Additionally, further research could be done to understand the anti-cancer effects of this compound 1 and how these effects could be harnessed for therapeutic use. Finally, additional studies could be done to optimize the synthesis of this compound 1 and develop new derivatives of the compound with improved properties.
合成法
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 involves a multi-step process that has been described in detail in various scientific publications. The first step involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 5-amino-1,3,4-thiadiazole-2-thiol to form the intermediate product. The final step involves the reaction of the intermediate product with isopropylamine to yield this compound 1.
科学的研究の応用
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide 1 has been studied extensively for its potential use in scientific research. It has been shown to inhibit the activity of a specific enzyme called PTP1B, which is involved in the regulation of insulin signaling. This makes this compound 1 a potential candidate for the development of new treatments for diabetes and other metabolic disorders.
特性
IUPAC Name |
4-methoxy-3-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-7(2)12-15-16-13(22-12)14-11(18)8-4-5-10(21-3)9(6-8)17(19)20/h4-7H,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBJESANDWUUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)

![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)

![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5773551.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
